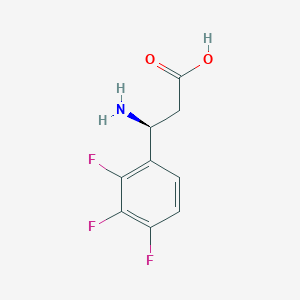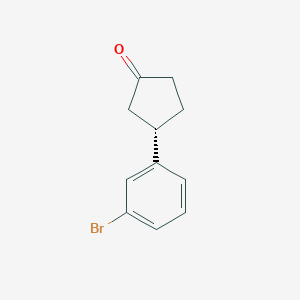
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid is an organic compound that features an amino group and a trifluorophenyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid typically involves the introduction of the trifluorophenyl group to a propanoic acid derivative. One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to an aromatic ring, followed by subsequent functional group transformations to introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, while the amino and carboxylic acid groups may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-phenylpropanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-Amino-3-(2,4-difluorophenyl)propanoic acid: Contains fewer fluorine atoms, which may affect its reactivity and binding affinity.
3-Amino-3-(2,3,5-trifluorophenyl)propanoic acid: Similar structure but with different fluorine atom positions, leading to variations in chemical behavior.
Uniqueness
The presence of the trifluorophenyl group in (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. These characteristics make it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C9H8F3NO2 |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-5-2-1-4(8(11)9(5)12)6(13)3-7(14)15/h1-2,6H,3,13H2,(H,14,15)/t6-/m0/s1 |
Clave InChI |
VFDYOXDGOOASSJ-LURJTMIESA-N |
SMILES isomérico |
C1=CC(=C(C(=C1[C@H](CC(=O)O)N)F)F)F |
SMILES canónico |
C1=CC(=C(C(=C1C(CC(=O)O)N)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051027.png)





![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl](/img/structure/B13051057.png)
![(1S,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051058.png)


![(3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13051080.png)



